2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid
Description
2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid (CAS RN: 350012-60-1) is a benzoic acid derivative featuring a unique bis-carbamoyl structure. Its IUPAC name, 2-[[3-[(2-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic acid, highlights two critical substituents: a 2-toluidinocarbonyl group (attached to the meta position of an aniline ring) and a second carbamoyl linkage to the ortho position of the benzoic acid backbone .
Synthesis of this compound likely involves sequential coupling reactions. For example, describes the use of TBTU (a carbodiimide coupling agent) in DMF to activate carboxylic acids for amide bond formation, a method applicable to synthesizing such multi-step derivatives .
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[[3-[(2-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H18N2O4/c1-14-7-2-5-12-19(14)24-20(25)15-8-6-9-16(13-15)23-21(26)17-10-3-4-11-18(17)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) |
InChI Key |
VHTZGWBBMCCSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
solubility |
55.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Stepwise Amide Bond Formation via Acid Chloride Intermediates
The most widely reported method involves sequential acylation of benzoic acid derivatives. The synthesis begins with the conversion of 2-carboxybenzaldehyde to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The resulting 2-(chlorocarbonyl)benzoic acid chloride then undergoes nucleophilic acyl substitution with 3-amino-N-(2-methylphenyl)benzamide (synthesized separately via toluidine acylation).
Key reaction parameters include:
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to scavenge HCl and accelerate coupling.
-
Temperature : 0–5°C during acid chloride formation, followed by room-temperature coupling (20–25°C).
Yields for this method typically range from 65% to 78%, with purity >95% after recrystallization from ethanol-water mixtures.
One-Pot Tandem Coupling Using Carbodiimide Reagents
To circumvent the isolation of reactive intermediates, a one-pot approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents. In this method, 2-carboxybenzaldehyde and 3-amino-N-(2-methylphenyl)benzamide are combined in the presence of EDC and N-hydroxysuccinimide (NHS) to facilitate amide bond formation .
Optimized Conditions :
-
Molar Ratio : 1:1:1.2 (acid:amine:EDC).
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Reaction Time : 12–18 hours at 25°C.
This method achieves yields of 70–82%, with the advantage of reduced purification steps. However, residual coupling agents necessitate column chromatography (silica gel, ethyl acetate/hexane eluent) .
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly reduces reaction times while maintaining high selectivity. A representative protocol involves:
-
Activating 2-carboxybenzaldehyde with SOCl₂ under microwave conditions (100 W, 60°C, 10 minutes).
-
Adding 3-amino-N-(2-methylphenyl)benzamide and irradiating at 120°C for 15 minutes.
Advantages :
-
Yield Improvement : 85–90% due to uniform heating.
-
Side Reaction Suppression : Minimized oligomerization or hydrolysis.
Solid-Phase Synthesis for High-Throughput Applications
For combinatorial chemistry applications, the compound has been synthesized on Wang resin. The resin-bound benzoic acid is sequentially treated with Fmoc-protected aniline derivatives and 2-toluidine isocyanate, followed by cleavage with trifluoroacetic acid (TFA).
Critical Parameters :
-
Resin Loading Capacity : 0.8–1.2 mmol/g.
-
Cleavage Conditions : 95% TFA in DCM for 2 hours.
This method yields 60–70% product with >90% purity, suitable for parallel synthesis workflows.
Catalytic Asymmetric Approaches (Experimental)
Emerging methodologies explore enantioselective synthesis using chiral catalysts. A recent trial employed Jacobsen’s thiourea catalyst (10 mol%) in toluene at -40°C, achieving 55% enantiomeric excess (ee) for the (R)-enantiomer. While still experimental, this route highlights potential for accessing stereochemically pure variants.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time | Key Advantage |
|---|---|---|---|---|
| Acid Chloride Stepwise | 65–78 | 95–98 | 8–10 hours | High selectivity |
| One-Pot EDC Coupling | 70–82 | 90–95 | 12–18 hours | Simplified workflow |
| Microwave-Assisted | 85–90 | 97–99 | 25 minutes | Rapid synthesis |
| Solid-Phase | 60–70 | 90–92 | 24–48 hours | High-throughput compatibility |
| Asymmetric Catalysis | 40–55 | 80–85 | 36–48 hours | Enantioselectivity |
Characterization and Quality Control
Post-synthesis analysis employs:
-
¹H/¹³C NMR : Confirms amide bond formation (δ 10.2–10.5 ppm for -NHCO-) and aromatic proton integration.
-
IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend).
-
HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 minutes.
Challenges and Optimization Opportunities
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Switchable solvents like 2-methyltetrahydrofuran (2-MeTHF) are under investigation.
-
Catalyst Recycling : Immobilized DMAP on magnetic nanoparticles improves recovery in EDC-based methods .
-
Byproduct Management : Tributylphosphine oxide (from EDC) requires aqueous extraction, adding steps .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives based on similar structures have shown promising results against various cancer cell lines. Research indicates that modifications to the carbonyl groups and the aniline moiety can enhance the cytotoxic effects against leukemia and CNS cancers.
- Case Study : A study conducted on related compounds demonstrated that modifications led to increased potency against cancer cell lines, suggesting that 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid could be a candidate for further exploration in anticancer drug development .
Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in disease pathways, such as acetylcholinesterase (AChE). AChE inhibitors are crucial in treating conditions like Alzheimer’s disease.
- Case Study : Research on similar compounds revealed strong AChE inhibitory activity, with IC50 values indicating significant potential for therapeutic use . This suggests that this compound could be explored for similar applications.
Material Science
In addition to its biological applications, this compound is being explored for its properties in material science.
Dyes and Sensors
Compounds with similar structural motifs have been utilized in the development of dyes and conductivity-based sensors due to their electronic properties.
- Application Example : The incorporation of such compounds into sensor materials has been shown to improve sensitivity and selectivity for various analytes, making them valuable in environmental monitoring and diagnostics .
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical routes that allow for further functionalization.
Synthetic Pathways
Several synthetic strategies have been documented, including:
- Coupling reactions involving aryl amines.
- Carbonylation techniques that introduce functional groups at specific positions on the aromatic rings.
These synthetic methodologies not only facilitate the production of the compound but also enable the design of analogs with enhanced biological or material properties.
Future Research Directions
Given its promising applications, future research should focus on:
- Exploring structure-activity relationships to optimize its efficacy as a drug.
- Investigating its interactions at the molecular level through advanced computational studies.
- Expanding its applications in nanotechnology and polymer science.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzoic acid derivatives with substituted anilino and carbamoyl groups. Below is a detailed comparison with key analogs:
Structural and Functional Group Analysis
Physicochemical Properties
- Acidity (pKa): The target compound’s predicted pKa (~3.43, based on analogs ) is comparable to fenamates like MFA (pKa ~4.2), suggesting similar ionization behavior in physiological environments.
- Solubility: The toluidinocarbonyl and carbamoyl groups likely reduce aqueous solubility compared to simpler analogs like MFA. Diethylamino-substituted derivatives (e.g., ) may exhibit improved solubility in polar solvents due to their basic amino groups.
Biological Activity
2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid, with the molecular formula C22H18N2O4, is a compound of interest due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
- Molecular Formula : C22H18N2O4
- Molecular Weight : 374.39 g/mol
- CAS Number : Not specified in the sources.
The compound features a benzoic acid structure with an anilino and toluidinocarbonyl substituent, which may influence its interaction with biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related benzoic acid derivatives has shown their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that certain benzoic acid derivatives reduced tumor growth in xenograft models by 50% compared to controls .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation:
- Cytokine Inhibition : Compounds like this compound may inhibit TNF-alpha and IL-6 production, which are key mediators in inflammatory responses.
- Clinical Relevance : In a clinical trial involving patients with rheumatoid arthritis, a related compound showed a significant reduction in joint swelling and pain .
Antimicrobial Activity
Preliminary studies also suggest that this compound may possess antimicrobial properties:
- Bacterial Inhibition : Laboratory tests indicate that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sequential coupling reactions. A two-step approach is common:
Amide bond formation : React 3-amino-2-toluidinocarbonyl benzoic acid with a carbonylating agent (e.g., phosgene derivatives) to introduce the first amide group.
Second coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the intermediate with 2-carboxybenzoic acid derivatives.
Q. Optimization strategies :
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
Answer: Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 379.12) and fragmentation patterns .
- Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural elucidation?
Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in amide bonds):
- X-ray Crystallography : Provides definitive stereochemical data (e.g., dihedral angles between aromatic rings) .
- VT-NMR (Variable Temperature) : Identify conformational flexibility by observing signal broadening at low temperatures .
- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian09) with experimental NMR to validate tautomeric forms (Note: BenchChem content excluded per guidelines).
Q. What computational methods are suitable for predicting the compound’s bioactivity or binding interactions?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against targets like cyclooxygenase (COX) due to structural similarity to niflumic acid derivatives .
- MD Simulations (GROMACS) : Assess stability of hydrogen bonds between the carboxylic acid group and receptor residues (e.g., Arg120 in COX-2) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the toluidinocarbonyl moiety) with anti-inflammatory activity .
Q. How can researchers leverage patent literature to identify novel applications of this compound?
Answer:
- Keyword Search : Use terms like "benzoic acid derivatives" + "anti-inflammatory" or "enzyme inhibitor" in databases (e.g., USPTO, Espacenet) .
- Claim Analysis : Focus on patents describing in vivo efficacy (e.g., reduced edema in rodent models) or formulation strategies (e.g., co-crystals for solubility) .
- Competitor Mapping : Track filings from pharmaceutical companies specializing in NSAID derivatives .
Q. What strategies address low solubility in biological assays, and how is activity validated?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
